![molecular formula C11H16NNaO3S B2376020 Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate CAS No. 1394040-54-0](/img/structure/B2376020.png)
Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate
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Overview
Description
Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate is a chemical compound with the molecular formula C11H16NNaO3S and a molecular weight of 265.3 . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate consists of a benzene ring with a sulfonate group and a diethylamino methyl group attached .Scientific Research Applications
Catalysis in Organic Reactions
Sodium dodecyl benzene sulfonate has been effectively used as a catalyst in the tandem Knoevenagel-Michael reaction of aromatic aldehydes with 1-phenyl-3-methyl-5-pyrazolone in water, offering a green approach to synthesizing 4, 4′-arkylmethylene-bis(1-phenyl-3-methyl-5-pyrazolones) under mild conditions (Zheng et al., 2018).
Environmental Applications in Adsorption
Investigations into the interactions of benzene and naphthalene sulfonates with activated carbon cloth (ACC) during adsorption from aqueous solutions have revealed insights into the kinetic behaviors and efficiencies of these processes (Ayranci & Duman, 2010).
Photocatalytic Applications
Sodium p-dimethyl amino azo benzene sulfonate, a dye compound, has been the subject of studies focusing on its removal using Zn-incorporated TiO2 nanoparticles. This research underscores the importance of sodium sulfonate compounds in environmental cleanup and pollution control technologies (Kim et al., 2008).
Surfactant Behavior and Self-Assembly
Alkyl benzene sulfonates, a family of surfactants to which sodium 2-[(diethylamino)methyl]benzene-1-sulfonate belongs, have been studied for their self-assembly and surfactant properties at the air/water interface. These studies provide insights into their use in various industrial and consumer products (Zhao et al., 2010).
Synthesis of New Compounds and Materials
Research on the synthesis of modified petroleum sulfonates, including methyl benzene sulfonic acid sodium salts, has shown potential for creating new compounds and materials with specific industrial applications (Song Rui-guo, 2007).
Corrosion Inhibition
Sodium dodecyl benzene sulfonate has been evaluated as an eco-friendly inhibitor for zinc corrosion, demonstrating its potential as a sustainable option for metal protection (Qiang et al., 2017).
Safety and Hazards
properties
IUPAC Name |
sodium;2-(diethylaminomethyl)benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S.Na/c1-3-12(4-2)9-10-7-5-6-8-11(10)16(13,14)15;/h5-8H,3-4,9H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQIRSNZBVAHFC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate |
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